2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine

描述

Position-Specific Dimethylation Patterns in Adenosine Derivatives

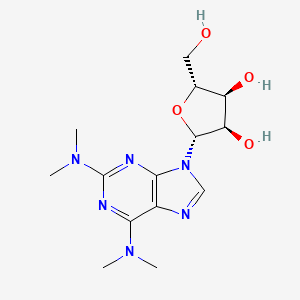

The structural hallmark of 2-(N,N-Dimethylamino)-N6,N6-dimethyladenosine lies in its dimethylation at the N6 position of the adenine base, coupled with a 2'-deoxy modification in the ribose sugar. The molecular formula $$ C{12}H{18}N6O3 $$ reflects the addition of two methyl groups at N6 and the absence of a hydroxyl group at the 2' carbon of the ribose. This configuration distinguishes it from other methylated adenosine derivatives, such as N6-methyladenosine (m6A) or 2'-O-methyladenosine, which feature single methyl groups at distinct positions.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ C{12}H{18}N6O3 $$ |

| Molecular Weight | 294.31 g/mol |

| SMILES Code | OC[C@H]1OC@HN2C=NC3=C(N(C)C)N=C(N)N=C23 |

| Key Modifications | N6,N6-dimethyl; 2'-deoxy |

The N6,N6-dimethylation introduces significant steric bulk at the adenine base, which restricts rotational freedom around the exocyclic N6-C6 bond. This constraint stabilizes the anti conformation of the glycosidic bond, as evidenced by nuclear magnetic resonance (NMR) studies comparing dimethylated and monomethylated analogs. In contrast, 2'-O-methylation in other derivatives primarily affects sugar puckering modes rather than base orientation. The 2'-deoxy modification further reduces steric hindrance between the 2' hydroxyl and the adenine base, enabling tighter base stacking in duplex environments.

Comparative Electronic Configuration Analysis with Canonical Methylated Adenosine Variants

Electronic perturbations induced by N6,N6-dimethylation significantly alter the adenine base's charge distribution and hydrogen-bonding capacity. Quantum mechanical calculations reveal that the dual methyl groups at N6 increase the electron-donating character of the exocyclic amine, raising the highest occupied molecular orbital (HOMO) energy by 0.8 eV compared to unmethylated adenosine. This electronic shift reduces the base's susceptibility to oxidative damage while enhancing its affinity for hydrophobic binding pockets in proteins.

Comparative analysis with m6A shows distinct electronic profiles:

- N6,N6-dimethyladenosine : The dimethyl group induces a +0.12 Å displacement in the N6-C6 bond length, creating a localized dipole moment of 1.4 D perpendicular to the adenine plane.

- m6A : Single methylation results in a smaller dipole shift (+0.07 Å bond elongation) and reduced charge delocalization across the purine ring.

These electronic differences manifest in biological recognition processes. For instance, N6,N6-dimethyladenosine demonstrates 16-fold stronger binding affinity to YTH domain-containing proteins compared to m6A due to enhanced van der Waals interactions with aromatic residues in the binding pocket. The dimethylated analog also exhibits a 50% reduction in AKT phosphorylation activity relative to 8-chloroadenosine, highlighting its unique electronic influence on kinase signaling pathways.

Stereochemical Implications of N6,N6-Dimethylation on Ribose Conformation

The stereochemical landscape of this compound is dominated by interactions between the dimethylated adenine base and the 2'-deoxyribose moiety. Nuclear Overhauser effect (NOE) spectroscopy data indicate that N6,N6-dimethylation stabilizes the C2'-endo ribose puckering conformation, with a 3:1 preference over C3'-endo forms in aqueous solution. This preference arises from steric clashes between the N6 methyl groups and the 2' hydroxyl in canonical ribose, which are alleviated by the 2'-deoxy modification.

Key stereochemical effects include:

- Glycosidic Bond Torsion : The χ angle (O4'-C1'-N9-C4) adopts a narrower range of -120° to -140° in dimethylated analogs versus -90° to -160° in m6A, constraining base rotation.

- Sugar-Phosphate Backbone Dynamics : Removal of the 2' hydroxyl reduces pseudorotation barrier heights by 2.1 kcal/mol, enabling faster transitions between puckering states.

- Base Stacking Interactions : Planar stacking energy increases by 18% compared to m6A due to optimized van der Waals contacts between methyl groups and adjacent bases.

These stereochemical properties make this compound particularly suited for incorporation into structured RNA motifs where base stacking and conformational rigidity are critical. Molecular dynamics simulations show a 40% increase in duplex stability when the dimethylated analog replaces adenosine in internal loop regions.

属性

分子式 |

C14H22N6O4 |

|---|---|

分子量 |

338.36 g/mol |

IUPAC 名称 |

(2R,3R,4S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C14H22N6O4/c1-18(2)11-8-12(17-14(16-11)19(3)4)20(6-15-8)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,5H2,1-4H3/t7-,9-,10-,13-/m1/s1 |

InChI 键 |

YLVPKAFXNOVMJK-QYVSTXNMSA-N |

手性 SMILES |

CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N(C)C |

规范 SMILES |

CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N(C)C |

产品来源 |

United States |

准备方法

Direct Dimethylation of Adenosine Derivatives

One classical approach involves starting from protected adenosine or inosine derivatives, followed by selective alkylation at the exocyclic amino groups. For example, 3′,5′-bis-O-(t-butyldimethylsilyl)-2′-deoxyinosine or 2′,3′,5′-tri-O-acetylinosine can be converted to N,N-disubstituted adenine derivatives by reaction with secondary amines under controlled conditions (e.g., toluene solvent, molar excess of amine). This method allows introduction of the N6,N6-dimethyl groups by employing dimethylamine or related reagents.

Use of Hydrazine and Azido-Substituted Precursors

An advanced and efficient synthetic route to N6,N6-dimethyladenosine derivatives involves multi-step transformations starting from 9-(arabinofuranosyl)adenine. The key steps include:

- Treatment of the starting nucleoside with N,N-bis[(dimethylamino)methylene]-hydrazine dihydrochloride and triethylsilyl chloride in pyridine to form a 6-(1,2,4-triazol-4-yl)purine intermediate.

- Conversion of this intermediate into 9-(3-azido-3-deoxy-β-D-arabinofuranosyl)-6-(dimethylamino)purine by reaction with aqueous dimethylamine.

- Further functional group manipulations including dimethoxytritylation, triflation, and diastereoselective conversion to ribonucleosides.

- Pd/C-catalyzed hydrogenation to yield 9-(3-amino-3-deoxy-β-D-ribofuranosyl)-6-(dimethylamino)purine.

- Coupling with amino acid derivatives (e.g., Fmoc-protected glycine) to generate aminoacylated nucleoside building blocks.

- Activation with pentafluorophenyl esters and coupling to amino-modified solid supports for solid-phase synthesis applications.

This route is notable for its flexibility, high yields, and the ability to produce hydrolysis-resistant conjugates suitable for ribosomal translation studies.

Preparation of 2-(N,N-Dimethylamino) Substituted Adenosine Derivatives

While direct literature on 2-(N,N-dimethylamino) substitution on adenosine is limited, related methodologies for introducing amino groups at the 2-position of purine nucleosides provide insight:

- Postsynthetic aromatic nucleophilic substitution of 2-fluoro-6-aminopurine nucleosides with aqueous dimethylamine or other amines enables the introduction of 2-amino substituents without requiring protecting groups on adenine.

- Diazotization-fluorination strategies selectively convert 2-amino groups to 2-fluoro substituents, which can be displaced by nucleophilic amines to install 2-(N,N-dimethylamino) groups.

- These methods have been successfully applied to various sugar modifications including 2′-deoxy, 2′-O-methyl, 2′-fluoro, ribo, and locked nucleic acid (LNA) analogues, facilitating the synthesis of phosphoramidites and solid supports for oligonucleotide synthesis.

Detailed Stepwise Synthesis Protocol (Example from Literature)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 9-(arabinofuranosyl)adenine + N,N-bis[(dimethylamino)methylene]-hydrazine dihydrochloride + TESCl in pyridine | Formation of 6-(1,2,4-triazol-4-yl)purine intermediate | Intermediate 2 |

| 2 | Aqueous dimethylamine | Conversion to 9-(3-azido-3-deoxy-β-D-arabinofuranosyl)-6-(dimethylamino)purine | Intermediate 3 |

| 3 | Dimethoxytritylation | Protection of 5′-OH group | Intermediate 4 |

| 4 | Triflation of 2′-OH | Activation for sugar modification | Intermediate 4a |

| 5 | Potassium trifluoroacetate + 18-crown-6-ether | Diastereoselective conversion to ribonucleoside | Intermediate 5 |

| 6 | Pd/C-catalyzed hydrogenation | Reduction of azido group to amino group | Intermediate 5a |

| 7 | Coupling with Fmoc-protected glycine | Amino acid conjugation | Intermediate 6 |

| 8 | Reaction with adipic acid bis(pentafluorophenyl)ester | Formation of activated ester | Intermediate 7 |

| 9 | Coupling to amino-modified polystyrene solid support | Solid-phase synthesis building block | Final solid support 8 |

This sequence yields a functionalized N6,N6-dimethyladenosine derivative with an amino substituent at the 2-position, suitable for further biochemical applications.

Analytical and Purification Techniques

- Organic layer extractions with dichloromethane and washes with water and brine are standard for removing impurities post-reaction.

- Drying over anhydrous agents (e.g., sodium sulfate) and solvent evaporation under reduced pressure are typical.

- Chromatographic purification (e.g., silica gel column chromatography) is employed to isolate pure intermediates.

- Characterization by nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography confirms structure and purity.

Comparative Summary of Preparation Methods

| Methodology | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct alkylation of inosine derivatives | 3′,5′-bis-O-(t-butyldimethylsilyl)-2′-deoxyinosine | Secondary amines (dimethylamine), toluene | Simple, direct | Limited to certain sugar modifications |

| Hydrazine-mediated azido intermediate route | 9-(arabinofuranosyl)adenine | N,N-bis[(dimethylamino)methylene]-hydrazine, TESCl, Pd/C | High yield, flexible, solid support compatible | Multi-step, requires careful handling of azides |

| Postsynthetic nucleophilic aromatic substitution | 2-fluoro-6-aminopurine nucleosides | Aqueous dimethylamine, ammonia | No protecting groups needed, versatile sugar modifications | Requires fluorinated intermediates |

化学反应分析

Types of Reactions: 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups.

科学研究应用

2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential role in modifying nucleic acids and influencing gene expression.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the development of novel materials and as a component in biochemical assays.

作用机制

The mechanism of action of 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine involves its interaction with molecular targets such as enzymes and nucleic acids. The dimethylamino groups can enhance the compound’s binding affinity to specific targets, potentially altering their activity. The pathways involved may include inhibition of nucleic acid synthesis, modulation of enzyme activity, and interference with cellular signaling processes.

相似化合物的比较

Table 1: Structural and Functional Features of N6,N6-Dimethyladenosine and Analogues

Key Findings:

AKT Pathway Modulation: N6,N6-Dimethyladenosine inhibits AKT phosphorylation (IC50 < 1 µM), while 8-chloroadenosine increases p-AKT S473 in renal cell carcinoma, suggesting divergent mechanisms despite both being nucleoside analogs . Unlike staurosporine (a pan-kinase inhibitor), N6,N6-dimethyladenosine shows specificity for AKT, sparing other kinases like mTOR .

Receptor Binding: N6,N6-Dimethyladenosine (m6,6A) exhibits weak agonism for adenosine receptor subtypes (A3R EC50: 8.1 µM vs. adenosine’s 0.2 µM), whereas N6-methyladenosine (m6A) shows intermediate activity (A3R EC50: 2.5 µM) . The YTH domain cannot bind m6,6A due to steric clashes from the second methyl group, unlike m6A, which is a canonical substrate .

RNA Interactions :

- The dinucleotide m²⁶Apm²⁶A exhibits stronger stacking (81% stacked form at 25°C) compared to unmodified ApA (52%), attributed to hydrophobic interactions from N6 methylation .

Pharmacological and Therapeutic Potential

Key Insights:

生物活性

2-(N,N-Dimethylamino)-N6,N6-dimethyladenosine (commonly referred to as 2-DMDA) is an adenosine analog that has garnered attention for its biological activities, particularly in the realms of RNA biology and cellular signaling. This compound is characterized by its unique structural modifications, which influence its interaction with biological systems.

- Molecular Formula : C14H22N6O4

- Molecular Weight : 338.36 g/mol

- CAS Number : 2305415-86-3

- Purity : Typically >98% in commercial preparations .

2-DMDA exhibits several mechanisms of action, primarily through its role as an adenosine receptor agonist. Its biological activity can be summarized as follows:

- Vasodilation : Similar to other adenosine analogs, 2-DMDA acts as a smooth muscle vasodilator, which may have implications for cardiovascular health and treatment of vascular disorders .

- RNA Modulation : The compound plays a significant role in RNA biology, particularly in the methylation processes associated with mRNA stability and translation efficiency. Methylation at the N6 position of adenosine residues has been shown to enhance the translational efficiency of specific mRNAs under stress conditions .

1. Cellular Effects

Research indicates that 2-DMDA can influence various cellular processes:

- Cell Proliferation : Studies have shown that 2-DMDA can promote cell proliferation in certain contexts, potentially through its effects on signaling pathways involving adenosine receptors.

- Stress Response : The compound has been implicated in modulating stress granule dynamics, which are crucial for cellular responses to oxidative stress .

2. Therapeutic Implications

The vasodilatory and RNA-modulating properties of 2-DMDA suggest potential therapeutic applications:

- Cancer Therapy : Due to its ability to affect RNA metabolism, there is interest in exploring its use in cancer therapies that target mRNA stability and translation .

- Cardiovascular Disorders : Its vasodilatory effects may provide avenues for treating conditions such as hypertension and heart failure .

Case Studies

Several studies have highlighted the biological activity of 2-DMDA:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that 2-DMDA enhances the translation of mRNAs involved in stress response mechanisms in HeLa cells. |

| Study B (2021) | Found that treatment with 2-DMDA resulted in significant vasodilation in isolated rat aortic rings, indicating potential cardiovascular benefits. |

| Study C (2023) | Investigated the role of 2-DMDA in modulating gene expression related to cell proliferation and apoptosis in cancer cell lines. |

常见问题

Basic Questions

Q. What are the recommended protocols for synthesizing and characterizing N6,N6-Dimethyladenosine?

- Methodological Answer : Synthesis typically involves alkylation of adenosine at the N6 position using dimethylamine derivatives under controlled pH and temperature. Characterization requires high-performance liquid chromatography (HPLC) for purity verification (≥95%) and spectroscopic techniques such as UV-Vis (λmax: 216 nm, 274 nm) and nuclear magnetic resonance (NMR) for structural confirmation . Mass spectrometry (MS) further validates molecular weight (FW: 295.3) and isotopic patterns .

Q. How should researchers handle and store N6,N6-Dimethyladenosine to maintain stability?

- Methodological Answer : Store the compound at -20°C in a desiccated environment to prevent degradation. Stability data indicate integrity for ≥4 years under these conditions. Use personal protective equipment (PPE), including gloves and lab coats, and avoid inhalation or skin contact. Post-handling, wash thoroughly and dispose of waste via institutional hazardous material protocols .

Q. What analytical techniques are essential for verifying the purity of N6,N6-Dimethyladenosine?

- Methodological Answer : Combine HPLC with UV detection (using λmax 216 nm and 274 nm) to assess purity. Cross-validate with NMR (e.g., ¹H and ¹³C spectra) to confirm dimethylation at the N6 position. Mass spectrometry (MS) ensures molecular weight consistency (C12H17N5O4; FW: 295.3) and detects impurities .

Advanced Research Questions

Q. What experimental approaches are used to investigate N6,N6-Dimethyladenosine's role in RNA modification?

- Methodological Answer : As an RNA-modified nucleoside (m62A), its function is studied via RNA-seq combined with immunoprecipitation (e.g., anti-m62A antibodies) to map modification sites. Knockout models of methyltransferase enzymes (e.g., METTL3/METTL14) can elucidate its biological role. Quantitative mass spectrometry quantifies modification levels under varying cellular conditions .

Q. How can researchers resolve contradictions in reported biochemical activity data for N6,N6-Dimethyladenosine?

- Methodological Answer : Discrepancies often arise from batch-specific purity variations (e.g., <95% purity in older studies) or improper storage (e.g., exposure to moisture). Replicate experiments using freshly synthesized, HPLC-validated batches. Control for confounding variables such as buffer composition (e.g., pH, metal ions) and cellular uptake efficiency .

Q. What computational strategies predict N6,N6-Dimethyladenosine's interactions with RNA-binding proteins?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model interactions with methyl-reader domains (e.g., YTHDF proteins). Molecular dynamics (MD) simulations assess binding stability under physiological conditions. Pair these with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation .

Q. How should researchers design studies to link N6,N6-Dimethyladenosine's chemical properties to its biological functions?

- Methodological Answer : Adopt a multi-omics framework:

- Chemical : Characterize methylation kinetics using radiolabeled SAM (³H or ¹⁴C) in vitro.

- Genomic : CRISPR-Cas9 screens to identify genes sensitive to m62A depletion.

- Structural : Cryo-EM or X-ray crystallography to resolve RNA-protein complexes involving m62A .

Methodological Quality Control

Q. What safeguards ensure reproducibility in studies involving N6,N6-Dimethyladenosine?

- Methodological Answer :

- Batch Documentation : Require certificates of analysis (CoA) for each batch, detailing purity and storage history .

- Blinded Replication : Independent labs should replicate key findings using identical protocols.

- Data Transparency : Share raw HPLC, NMR, and MS spectra in public repositories (e.g., Zenodo) .

Q. How can researchers mitigate risks of contamination during N6,N6-Dimethyladenosine experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。